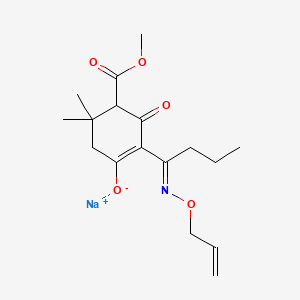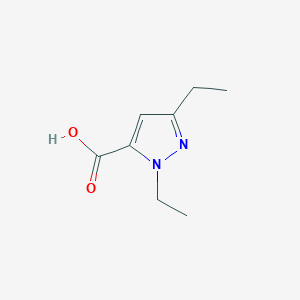
2'-Azetidinomethyl-3,4,5-trifluorobenzophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-Azetidinomethyl-3,4,5-trifluorobenzophenone is a chemical compound with the molecular formula C17H14F3NO . It contains a total of 38 bonds, including 24 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 1 double bond, 12 aromatic bonds, 1 four-membered ring, 2 six-membered rings, 1 aromatic ketone, 1 aliphatic tertiary amine, and 1 Azetidine .
Molecular Structure Analysis
The molecular structure of 2’-Azetidinomethyl-3,4,5-trifluorobenzophenone is characterized by a total of 38 bonds, including 24 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 1 double bond, 12 aromatic bonds, 1 four-membered ring, 2 six-membered rings, 1 aromatic ketone, 1 aliphatic tertiary amine, and 1 Azetidine .Physical And Chemical Properties Analysis
The physical and chemical properties of 2’-Azetidinomethyl-3,4,5-trifluorobenzophenone include a molecular weight of 305.29 g/mol. Additional properties such as melting point, boiling point, solubility, and spectral data were not available in the retrieved data.Aplicaciones Científicas De Investigación
Synthesis of 3-Pyrrole-substituted 2-Azetidinones
This compound can be used in the synthesis of 3-pyrrole-substituted 2-azetidinones . A green and practical method for the synthesis of these molecules has been developed using catalytic amounts of molecular iodine under microwave irradiation . This method allows for the synthesis of a series of 3-pyrrole-substituted 2-azetidinones with a variety of substituents at N-1 and at C-4 .
Medical Research
2’-Azetidinomethyl-3,4,5-trifluorobenzophenone belongs to the class of benzophenone derivatives and is commonly used in medical research. Its unique chemical properties make it a valuable compound in the development of new therapeutic agents.
Environmental Research
Due to its unique chemical properties, this compound is also used in environmental research. It can be used to study the impact of various chemical compounds on the environment and to develop new methods for environmental protection.
Industrial Research
In industrial research, this compound is used due to its unique chemical properties. It can be used in the development of new industrial processes and materials.
Experimental Use
This compound is offered for experimental and research use . Researchers can use it to study its properties and potential applications in various fields.
Organic and Medicinal Chemistry
2-Azetidinones and pyrroles are two highly important classes of molecules in organic and medicinal chemistry . The 2-azetidinone ring system is the basic structural feature of a number of broad spectrum β-lactam antibiotics, including penicillins, cephalosporins, carbapenems, nocardicins, monobactams, clavulanic acid, sulbactams and tazobactams, which have been widely used as therapeutic agents to treat bacterial infections and several other diseases .
Safety and Hazards
Propiedades
IUPAC Name |
[2-(azetidin-1-ylmethyl)phenyl]-(3,4,5-trifluorophenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3NO/c18-14-8-12(9-15(19)16(14)20)17(22)13-5-2-1-4-11(13)10-21-6-3-7-21/h1-2,4-5,8-9H,3,6-7,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAISJLJOSNBTJW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)CC2=CC=CC=C2C(=O)C3=CC(=C(C(=C3)F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80643732 |
Source


|
| Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(3,4,5-trifluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80643732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Azetidinomethyl-3,4,5-trifluorobenzophenone | |
CAS RN |
898755-38-9 |
Source


|
| Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(3,4,5-trifluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80643732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














